4-(3-环丙基-1,2,4-恶二唑-5-基)氧杂-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

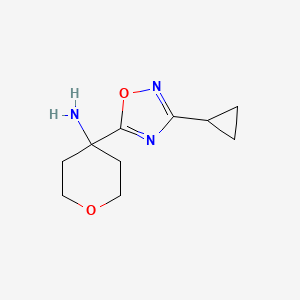

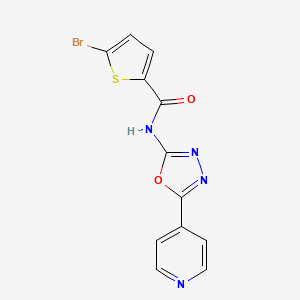

“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine” is a chemical compound with the molecular formula C10H15N3O2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a core structure in the compound, can be achieved through the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . This reaction can be carried out in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine” includes a 1,2,4-oxadiazole ring attached to a cyclopropyl group and an oxan-4-amine group . The InChI code for this compound is 1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 . An intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond has been revealed in the structure .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in the compound can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 209.25 . It is stored at a temperature of 4 degrees Celsius .科学研究应用

Medicine

In the field of medicine, this compound’s oxadiazole core is known for its biological activity. Oxadiazoles, including the 1,2,4-oxadiazole moiety, are present in many experimental, investigational, and marketed drugs . They are explored for their potential use in treating diseases due to their antibacterial, antiviral, and anticancer properties . The cyclopropyl group attached to the oxadiazole could potentially modify the molecule’s interaction with biological targets, leading to new pharmacological profiles.

Agriculture

Compounds based on the 1,2,4-oxadiazole structure have been used as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . The cyclopropyl group could enhance these properties or confer new ones, making 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine a candidate for developing new agrochemicals.

Biochemistry

In biochemistry, the compound could be used as a building block for synthesizing more complex molecules. Its oxadiazole ring can form hydrogen bonds, which is a valuable trait for designing molecules with specific biochemical interactions . This could be particularly useful in the design of enzyme inhibitors or receptor ligands.

Pharmacology

The pharmacological applications of this compound could be vast due to the presence of the oxadiazole ring. Oxadiazoles have been studied for their potential effects on various biological pathways, including those involved in cancer and inflammation . The cyclopropyl group could influence the molecule’s pharmacokinetics, potentially leading to better drug-like properties.

Chemical Synthesis

This compound’s structure makes it a versatile intermediate in chemical synthesis. It could be used to create a variety of derivatives with potential applications in material science, medicinal chemistry, and as precursors for more complex synthetic routes.

Material Science

The structural motifs present in 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine could be explored for the development of new materials. For instance, oxadiazoles have been used in the synthesis of high-energy materials due to their high enthalpy of formation and density .

Drug Discovery

Finally, in drug discovery, the compound’s structure could be utilized to design new drugs. The oxadiazole ring is a common feature in many drugs, and modifications to this core structure, such as the addition of a cyclopropyl group, can lead to the discovery of drugs with novel mechanisms of action .

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFLJOBDVHPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3(CCOCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)

![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)

![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)